Furaltadone is a synthetic nitrofuran antibiotic [, , ]. It belongs to the class of nitrofuran drugs, which are characterized by a 5-nitrofuran ring structure [, ]. Although widely used as a veterinary drug in the past, its use is now banned in many countries, including those in the European Union [], due to concerns about its potential carcinogenicity []. Despite the ban, its illicit use persists, necessitating sensitive and reliable methods for its detection [, , , ].
Furaltadone-d8 is synthesized from furaltadone through various chemical modifications involving deuterium labeling. This process is significant for research and regulatory purposes, as it aids in the tracking of drug metabolism and residue detection in food products.
Furaltadone-d8 is classified under:
The synthesis of furaltadone-d8 typically involves the following methods:
The synthesis may require specialized conditions such as:
Furaltadone-d8 retains the core structure of furaltadone, characterized by a nitrofuran ring. The incorporation of deuterium atoms alters its mass without significantly affecting its chemical properties.
Furaltadone-d8 can undergo various chemical reactions similar to its non-deuterated counterpart, including:
The kinetics and mechanisms of these reactions can be studied using advanced techniques such as:
Furaltadone-d8 acts by inhibiting bacterial protein synthesis, leading to cell death. It interferes with nucleic acid synthesis by targeting bacterial ribosomes.
Research indicates that furaltadone and its derivatives exhibit broad-spectrum antimicrobial activity against various gram-positive and gram-negative bacteria, making them effective in veterinary applications.
Analytical methods such as HPLC coupled with tandem mass spectrometry are frequently used for quantifying furaltadone-d8 in biological samples, ensuring accurate detection even at low concentrations.
Furaltadone-d8 is primarily used for:
Furaltadone-d8 (C₁₃H₈D₈N₄O₆; MW 332.34 g/mol) is an octadeuterated isotopologue of the nitrofuran antibiotic furaltadone. Its structure features deuterium atoms exclusively at the eight positions of the morpholine ring (2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl group), while preserving the core pharmacophore: a 5-nitrofuran moiety linked to a 1,3-oxazolidin-2-one ring via a methylideneamino bridge. The (Z)-configuration of the methylideneamino group is critical for maintaining biological activity equivalence with the non-deuterated parent compound. Isotopic enrichment exceeds 98% in commercial standards, confirmed via mass spectrometry (exact mass 332.157198 Da) [1] [4]. Key physicochemical properties include:
Table 1: Physicochemical Properties of Furaltadone-d8
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 332.34 g/mol | PubChem 2.1 |
XLogP3 | 0.8 | XLogP3 3.0 |
Hydrogen Bond Acceptors | 8 | Cactvs 3.4.8.18 |
Rotatable Bond Count | 4 | Cactvs 3.4.8.18 |
Deuteration minimally alters bulk properties like solubility or partition coefficients but creates a distinct +8 Da mass signature essential for analytical differentiation [1].
Synthesis employs two principal strategies:
Reaction conditions (pH, temperature, catalyst loading) are optimized to prevent racemization at the chiral carbon of the oxazolidinone ring and maintain the (Z)-configuration [1].
High isotopic purity (>98% D-atom incorporation) is achieved through:
Table 2: Commercial Sources and Specifications
Supplier | Purity | Isotopic Enrichment | Price (USD, 1 mg) |
---|---|---|---|
Medical Isotopes, Inc. | >99% | >98% atom D | 900 |
Santa Cruz Biotechnology | >98% | >98% atom D | 380 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: